4-(3-Methylmorpholin-4-yl)benzaldehyde 4-(3-Methylmorpholin-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702757
InChI: InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-4-2-11(8-14)3-5-12/h2-5,8,10H,6-7,9H2,1H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-(3-Methylmorpholin-4-yl)benzaldehyde

CAS No.:

Cat. No.: VC17702757

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylmorpholin-4-yl)benzaldehyde -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-(3-methylmorpholin-4-yl)benzaldehyde
Standard InChI InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-4-2-11(8-14)3-5-12/h2-5,8,10H,6-7,9H2,1H3
Standard InChI Key SBRTWKGMQNYRQM-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1C2=CC=C(C=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Methylmorpholin-4-yl)benzaldehyde features a benzaldehyde group (-C₆H₄CHO) attached to the nitrogen atom of a 3-methylmorpholine ring. The morpholine moiety adopts a chair conformation, with the methyl group at the 3-position introducing steric effects that influence reactivity. The aldehyde’s planar geometry facilitates conjugation with the aromatic ring, as evidenced by a C=O stretching frequency of 1,710 cm⁻¹ in infrared spectroscopy .

Table 1: Key Molecular Specifications

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC Name4-(3-methylmorpholin-4-yl)benzaldehyde
CAS Number1154941-81-7
SMILES NotationCC1COCCN1C2=CC=C(C=C2)C=O
Topological Polar Surface30.5 Ų

Physicochemical Characteristics

The compound exhibits a melting point of 98–102°C and a boiling point of 312°C at 760 mmHg, with moderate water solubility (1.2 g/L at 25°C) due to the morpholine’s hydrophilic nature. Its logP value of 1.87 indicates balanced lipophilicity, making it suitable for cross-phase reactions. X-ray crystallography reveals a dihedral angle of 42° between the morpholine and benzene rings, reducing steric hindrance during nucleophilic attacks .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A patented approach for analogous aldehydes involves reacting 4-bromo-o-xylene with magnesium to form a Grignard reagent, followed by formylation with N,N-dimethylformamide (DMF) . While this method targets 3,4-dimethylbenzaldehyde, adapting it for 4-(3-methylmorpholin-4-yl)benzaldehyde requires substituting bromoxylene with a morpholine-containing precursor. Key parameters include:

  • Solvent: Tetrahydrofuran (THF) optimizes reagent solubility .

  • Temperature: Gradual heating to 50–70°C prevents side reactions .

  • Catalyst: Iodine initiates the Grignard reaction, achieving 85% conversion .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. In a comparative study, basic catalysis with 4-methylmorpholine yielded 81% of the target compound within 10 minutes, whereas acid catalysis using Montmorillonite K-10 clay yielded 67% . The microwave’s rapid heating minimizes thermal degradation, preserving the aldehyde’s integrity.

Table 2: Catalysis Comparison

CatalystYield (%)Reaction Time
4-Methylmorpholine8110 min
Montmorillonite K-106730 min

Reactivity and Chemical Transformations

Aldehyde-Specific Reactions

The aldehyde group undergoes characteristic reactions:

  • Condensation: With amines to form Schiff bases, utilized in antiviral drug intermediates.

  • Nucleophilic Addition: Grignard reagents add to the carbonyl, creating secondary alcohols .

  • Oxidation: Controlled oxidation yields carboxylic acids, though over-oxidation risks decarboxylation.

Morpholine Ring Modifications

The morpholine nitrogen participates in alkylation and acylation. For instance, reacting with acetyl chloride forms a tertiary amide, altering the compound’s pharmacokinetic profile . Steric effects from the 3-methyl group slow these reactions by 20% compared to unmethylated analogs.

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-N stretch) .

  • ¹H NMR: Aldehyde proton at δ 9.80 ppm (singlet), morpholine protons at δ 3.60–2.80 ppm (multiplet) .

  • MS: Molecular ion peak at m/z 205.1, with fragmentation at m/z 176.1 (loss of CHO).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) elutes the compound at 6.8 minutes, confirming >98% purity in optimized syntheses.

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound is a precursor to kinase inhibitors, such as PI3Kδ blockers used in leukemia therapy. Condensation with aminopyrimidines yields candidates with IC₅₀ values <50 nM.

Material Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity by 30% due to Lewis acid-base interactions between the aldehyde and CO₂ .

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